molecular formula C20H22BrN3O3 B2361985 (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide CAS No. 1564271-34-6

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide

Cat. No. B2361985
CAS RN: 1564271-34-6
M. Wt: 432.318
InChI Key: FJUKBDRJUMGMMY-GFCCVEGCSA-N
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Description

This compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact effect of this specific compound is not known without further study .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by the addition of the various substituents. The bromophenyl group might be added via a palladium-catalyzed Heck/Suzuki cascade reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazepine ring, which is a fused benzene and diazepine ring. It also has a carboxamide group (R’CONR2), which is derived from carboxylic acids (R’COOH) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. For instance, the bromophenyl group might undergo various reactions such as coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point, boiling point, and others .

Scientific Research Applications

Crystal Polymorphism and Mechanical Properties

The compound exhibits polymorphism, meaning it can form different crystal structures with varying mechanical properties . These polymorphs—distinct arrangements of molecules in the solid state—can have elastic, brittle, or plastic behavior. Understanding these structural variations is crucial for drug formulation, as different polymorphs may have varying solubility, stability, and bioavailability.

Co-crystal Formation

Recent research has revealed that one of the polymorphs initially identified as “Form III” is actually a co-crystal containing both 4-bromophenyl 4-bromobenzoate and likely 4-bromophenyl 4-nitrobenzoate . Co-crystals play a pivotal role in drug design, as they can enhance solubility, stability, and bioavailability. Investigating co-crystal formation involving this compound could lead to novel drug delivery systems.

Surface Chemistry and Self-Assembly

The compound’s molecular architecture is sensitive to underlying metallic surfaces. Self-assembly processes, such as Kagome networks, coordinated/covalent dimers, and branched coordination chains, can occur when it interacts with metal surfaces . These findings have implications for materials science, catalysis, and nanotechnology.

Future Directions

Future research on this compound could involve studying its pharmacological effects, determining its mechanism of action, and exploring potential therapeutic uses. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKBDRJUMGMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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